molecular formula C18H12F2N2O3S B11089781 Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-

Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-

Cat. No.: B11089781
M. Wt: 374.4 g/mol
InChI Key: RKVNRQTVVAKIAC-UHFFFAOYSA-N
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Description

Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a naphtho[1,8-cd]isothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphtho[1,8-cd]isothiazole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.

    Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-3-yl)-
  • Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-4-yl)-

Uniqueness

Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-: is unique due to its specific structural features, such as the position of the difluorophenyl group and the naphtho[1,8-cd]isothiazole core

Properties

Molecular Formula

C18H12F2N2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide

InChI

InChI=1S/C18H12F2N2O3S/c19-12-7-8-14(13(20)9-12)21-17(23)10-22-15-5-1-3-11-4-2-6-16(18(11)15)26(22,24)25/h1-9H,10H2,(H,21,23)

InChI Key

RKVNRQTVVAKIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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